molecular formula C9H6NNaS B1629885 Sodium quinoline-8-thiolate CAS No. 2801-16-3

Sodium quinoline-8-thiolate

Cat. No. B1629885
CAS RN: 2801-16-3
M. Wt: 183.21 g/mol
InChI Key: OZTYZHDQWUOIDB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium quinoline-8-thiolate is a chemical compound with the molecular formula C9H6NaNS and a molecular weight of 183.205 . It is used for proteomics research .


Synthesis Analysis

Quinoline, the core structure of Sodium quinoline-8-thiolate, has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized using various methods, including microwave synthesis, clay or other catalysts that could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .

Scientific Research Applications

1. Organic Synthesis and Mechanistic Studies

Sodium quinoline-8-thiolate has been utilized in various organic synthesis reactions. For example, its reaction with 1,3-dihalopropan-2-ones resulted in the formation of specific compounds like 1-chloro-3-(quinolin-8-ylsulfanyl)propan-2-one and 1,3-Bis(quinolin-8-ylsulfanyl)propan-2-one, which are useful in mechanistic studies in organic chemistry (Shagun et al., 2010).

2. Metal Complex Formation and Electrochemistry

It is involved in the synthesis of complexes like MH(CO)(quS)(PPh3)2, where M = Ru, Os; quS = quinoline-8-thiolate. These complexes have interesting electrochemical properties and are significant in understanding the electronic properties of chelate ligands (Schlaf et al., 1996).

3. Luminescence Studies

Sodium quinoline-8-thiolate has been noted for its role in luminescence, particularly in the context of gold(I) complexes. These studies are important for developing new luminescent materials and understanding the interaction of molecules with light (Tzeng et al., 1997).

4. Biomaterials and Sunburn Protection

It has also been used in the adsorption of N-methyl 8-hydroxy quinoline methyl sulphate—a drug used for sunburn protection—by natural and acid-treated sepiolite. This research is significant in the field of biomaterials and drug delivery systems (Hoyo et al., 1993).

5. Catalysis and Biomass Conversion

In catalysis, sodium quinoline-8-thiolate is key in the synthesis of complexes used for the hydrogenation of biomass-derived substrates. This has implications for renewable energy and green chemistry applications (Sullivan et al., 2016).

Mechanism of Action

While specific information on the mechanism of action of Sodium quinoline-8-thiolate is not available, quinolones, a class of compounds that includes quinoline derivatives, act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome .

Safety and Hazards

Sodium quinoline-8-thiolate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended for research use only and is not intended for diagnostic or therapeutic use .

Future Directions

Quinoline and its derivatives have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . The recent advances in the synthesis of quinoline derivatives highlight the necessity to look beyond primary drug-target interactions towards thoroughly understanding the mechanism of quinolones at the level of the cell .

properties

IUPAC Name

sodium;quinoline-8-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS.Na/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTYZHDQWUOIDB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[S-])N=CC=C2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6NNaS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635564
Record name Sodium quinoline-8-thiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium quinoline-8-thiolate

CAS RN

2801-16-3
Record name Sodium quinoline-8-thiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium quinoline-8-thiolate
Reactant of Route 2
Sodium quinoline-8-thiolate
Reactant of Route 3
Sodium quinoline-8-thiolate
Reactant of Route 4
Sodium quinoline-8-thiolate
Reactant of Route 5
Reactant of Route 5
Sodium quinoline-8-thiolate
Reactant of Route 6
Sodium quinoline-8-thiolate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.